
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C₁₂H₁₅F₂NO and a molecular weight of 227.25 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 3,3-difluoro-1-methylpiperidin-4-one as a precursor, which undergoes a series of reactions including reduction and phenylation to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1-methyl-4-phenylpiperidin-4-ol can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperidin-4-ol: Lacks the difluoro substitution, which may affect its biological activity and chemical reactivity.
3,3-Difluoro-1-methylpiperidin-4-ol: Lacks the phenyl group, which may influence its pharmacological properties.
3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one: Contains a ketone group, which may alter its chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
651321-25-4 |
|---|---|
Formule moléculaire |
C12H15F2NO |
Poids moléculaire |
227.25 g/mol |
Nom IUPAC |
3,3-difluoro-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c1-15-8-7-11(16,12(13,14)9-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3 |
Clé InChI |
KBELCEYQOFIJBG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)(F)F)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


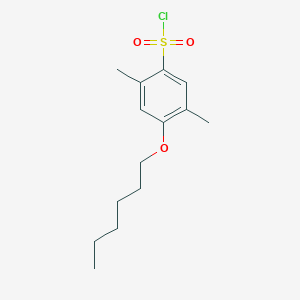
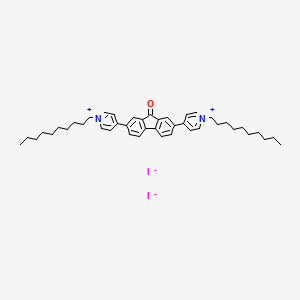
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)
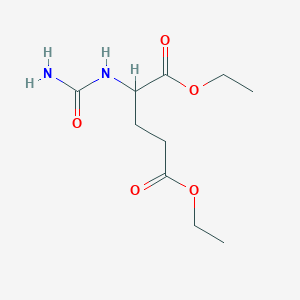

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
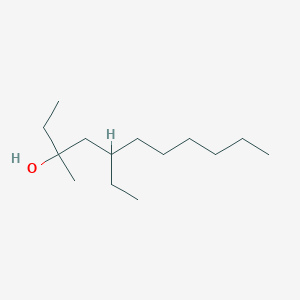
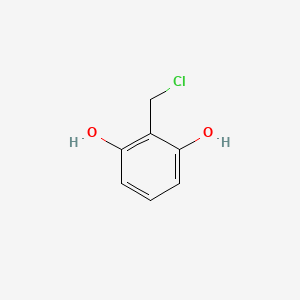
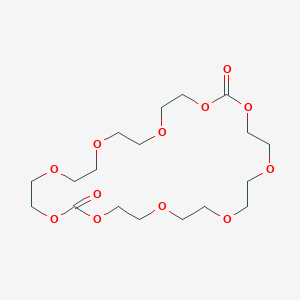
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)
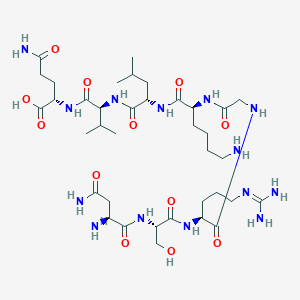
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
